molecular formula C14H10ClNOS B3196206 6-(Benzyloxy)-2-chlorobenzo[d]thiazole CAS No. 960535-42-6

6-(Benzyloxy)-2-chlorobenzo[d]thiazole

Cat. No.: B3196206
CAS No.: 960535-42-6
M. Wt: 275.8 g/mol
InChI Key: IIHQDQNLWWRBRM-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-2-chlorobenzo[d]thiazole is a heterocyclic compound that features a benzothiazole core with a benzyloxy group at the 6-position and a chlorine atom at the 2-position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-2-chlorobenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophenol with benzyl bromide in the presence of a base, followed by chlorination. The reaction conditions often include:

    Solvent: Dimethylformamide (DMF) or ethanol

    Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-2-chlorobenzo[d]thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

    Substitution: Derivatives with various functional groups replacing the chlorine atom.

    Oxidation: Benzoic acid derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

6-(Benzyloxy)-2-chlorobenzo[d]thiazole has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer properties.

    Biological Studies: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-2-chlorobenzo[d]thiazole involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzo[d]thiazole: Lacks the benzyloxy group and chlorine atom, used as a monoamine oxidase inhibitor.

    6-(Benzyloxy)-2-methylbenzo[d]thiazole: Similar structure but with a methyl group instead of chlorine, used in neuropsychiatric research.

Uniqueness

6-(Benzyloxy)-2-chlorobenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyloxy group and chlorine atom allows for versatile chemical modifications and enhances its potential as a pharmacophore in drug design.

Properties

IUPAC Name

2-chloro-6-phenylmethoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHQDQNLWWRBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501281282
Record name 2-Chloro-6-(phenylmethoxy)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960535-42-6
Record name 2-Chloro-6-(phenylmethoxy)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960535-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-(phenylmethoxy)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501281282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzyl bromide (0.921 g, 5.39 mmol) was added to a mixture of 2-chlorobenzo[d]thiazol-6-ol (1.00 g, 5.39 mmol) and cesium carbonate (1.76 g, 5.39 mmol) in CH3CN (15 mL). After 2 h at rt, the reaction mixture was heated to 70° C. overnight. Upon cooling to rt, the reaction mixture was diluted with EtOAc (100 mL) and washed with water (3×75 mL) and brine (75 mL). The EtOAc layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The material was purified by column chromatography (0 to 8% EtOAc in Hexanes gradient), yielding 1.396 g (94%) of the title compound as a reddish, waxy solid. LC-MS: RT=10.51 min., [M+H]+=275.9. Rf=0.41 in 10% EtOAc/Hexanes.
Quantity
0.921 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.76 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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